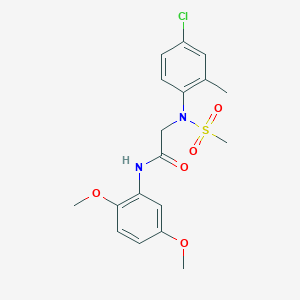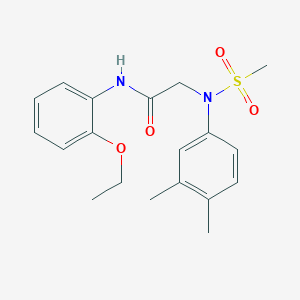![molecular formula C22H21ClN2O4S B411525 N~2~-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B411525.png)
N~2~-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of 4-methylphenylsulfonyl aniline, followed by the introduction of the 3-methoxyphenyl group through acylation reactions. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens, acids, and bases, often used in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
N~2~-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(3-methylphenyl)acetamide
- 2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
Uniqueness
N~2~-(2-chlorophenyl)-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the 3-methoxyphenyl group may enhance its biological activity or alter its reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C22H21ClN2O4S |
|---|---|
Peso molecular |
444.9g/mol |
Nombre IUPAC |
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-10-12-19(13-11-16)30(27,28)25(21-9-4-3-8-20(21)23)15-22(26)24-17-6-5-7-18(14-17)29-2/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
ZYQPWYUZDHGNIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411445.png)

![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B411450.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411451.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B411453.png)
![N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B411454.png)
![2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B411455.png)
![2-[3-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411456.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411457.png)
![N,N-diethyl-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411459.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411460.png)
![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B411462.png)
